14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin e-6,4'-cyclohexane]
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Overview
Description
14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is a complex organic compound characterized by its unique spiro structure. This compound features a combination of various functional groups, including a furan ring, a pyrazoline ring, and an oxazine ring, all interconnected through a spiro linkage. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazoline Ring: The pyrazoline ring can be formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Formation of the Oxazine Ring: The oxazine ring can be synthesized through the reaction of an amine with a carbonyl compound, followed by cyclization.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction involving the previously formed rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or modulate signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have a similar spiro structure but differ in the specific functional groups and ring systems present.
Spiropyrans: These compounds contain a spiro linkage between a pyran ring and another ring system, and they exhibit unique photochromic properties.
Spirooxazines: These compounds have a spiro linkage between an oxazine ring and another ring system, and they are studied for their photochromic and thermochromic properties.
Uniqueness
14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] is unique due to its combination of a furan ring, a pyrazoline ring, and an oxazine ring, all interconnected through a spiro linkage. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4'-ethyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H26N2O2/c1-3-16-10-12-22(13-11-16)24-19(17-6-4-5-7-20(17)26-22)14-18(23-24)21-9-8-15(2)25-21/h4-9,16,19H,3,10-14H2,1-2H3 |
InChI Key |
WIRVTZIMLLILAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(O4)C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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